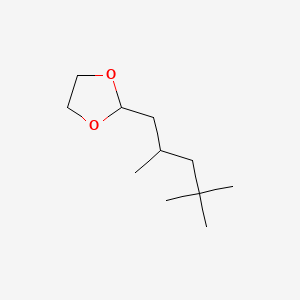

2-(2,4,4-Trimethylpentyl)-1,3-dioxolane

Description

Importance in Contemporary Organic Chemistry and Materials Science

The 1,3-dioxolane (B20135) functional group is a cornerstone in modern synthetic chemistry and materials science due to its versatility and relative stability. Dioxolanes are cyclic acetals, most commonly formed by the reaction of an aldehyde or ketone with ethylene (B1197577) glycol. wikipedia.org This reaction is reversible, making them excellent protecting groups for carbonyl compounds (aldehydes and ketones) and 1,2-diols during complex multi-step syntheses. nih.gov Their stability in the presence of nucleophiles and bases is a key advantage in synthetic organic chemistry. organic-chemistry.org

Beyond their role in protection chemistry, 1,3-dioxolane derivatives serve as crucial intermediates for synthesizing a wide array of valuable molecules. They are integral building blocks in the fragrance and pharmaceutical industries and are found in the structures of many biologically active compounds. nih.gov Research has demonstrated the synthesis of chiral and racemic 1,3-dioxolanes that exhibit significant antibacterial and antifungal activities. nih.gov

In the realm of materials science, these compounds are highly valued. 1,3-Dioxolane itself is used as a specialty solvent and a comonomer in the production of polyacetal resins. wikipedia.orgsilverfernchemical.com The ability of the dioxolane ring to undergo ring-opening polymerization is harnessed to create solid polymer electrolytes. For instance, in-situ polymerized 1,3-dioxolane (PDOL) is a key component in developing high-performance, long-life lithium metal batteries due to its high ionic conductivity and compatibility with lithium metal. rsc.org Furthermore, their unique solubility characteristics make them suitable as additives in various chemical formulations and as building blocks for specialized polymers and coatings. ontosight.ai

Overview of Research Domains Pertaining to Dioxolane Architectures

Research involving 1,3-dioxolane architectures spans several key scientific domains, underscoring their multidisciplinary importance.

Organic and Synthetic Chemistry: This is the most prominent field for dioxolane research. Scientists continuously explore new methods for their synthesis, often focusing on greener catalysts and reaction conditions, such as using sonochemistry or novel catalytic systems. rwth-aachen.de A significant area of investigation is in asymmetric synthesis, where chiral dioxolanes are used as auxiliaries or are themselves the targets of stereoselective synthesis to produce enantiomerically pure compounds for the pharmaceutical industry. nih.gov Their application as stable, versatile electrophilic formylating reagents in reactions with organometallic compounds is another active area of study. organic-chemistry.org

Polymer and Materials Science: The polymerization of 1,3-dioxolane and its derivatives is a major research focus. Studies on in-situ polymerization aim to create robust solid electrolyte interphases (SEI) for next-generation batteries, enhancing their stability and lifespan. rsc.org Researchers are also exploring the use of dioxolanes as solvents or additives to improve the performance and consistency of coatings, adhesives, and inks. silverfernchemical.com

Medicinal and Pharmaceutical Chemistry: The 1,3-dioxolane ring is a recognized motif in numerous pharmacologically active molecules. chemicalbook.com Research in this domain involves the design and synthesis of novel dioxolane derivatives and screening them for various biological activities, including antiviral, antifungal, anti-HIV, and anticancer properties. ontosight.aichemicalbook.com The structural modification of the dioxolane ring with different substituents is a common strategy to develop new therapeutic agents. nih.gov

Agrochemicals: Similar to pharmaceuticals, 1,3-dioxolanes serve as important intermediates in the synthesis of new agrochemicals. Their chemical stability and the ability to introduce specific functionalities make them valuable precursors for creating novel pesticides and herbicides. silverfernchemical.com

Properties

CAS No. |

94108-08-4 |

|---|---|

Molecular Formula |

C11H22O2 |

Molecular Weight |

186.29 g/mol |

IUPAC Name |

2-(2,4,4-trimethylpentyl)-1,3-dioxolane |

InChI |

InChI=1S/C11H22O2/c1-9(8-11(2,3)4)7-10-12-5-6-13-10/h9-10H,5-8H2,1-4H3 |

InChI Key |

AUTULYGUYGPRMN-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC1OCCO1)CC(C)(C)C |

Origin of Product |

United States |

Reactivity and Transformation Pathways of 2 2,4,4 Trimethylpentyl 1,3 Dioxolane

Ring-Opening Reactions of 1,3-Dioxolanes

The five-membered 1,3-dioxolane (B20135) ring is prone to ring-opening reactions, particularly in the presence of acid catalysts. researchgate.net These reactions are fundamental to both the degradation and polymerization of this class of compounds.

Under certain conditions, 1,3-dioxolane can undergo ring-opening followed by rearrangement to form a more stable acyclic isomer. For the parent 1,3-dioxolane, this isomerization process typically yields ethyl formate. researchgate.net This transformation is a known reaction pathway for relatively unstable cyclic acetals. researchgate.net The reaction is generally acid-catalyzed, proceeding through a protonated intermediate that facilitates the cleavage of a carbon-oxygen bond.

1,3-Dioxolanes, including substituted derivatives, are key monomers for the synthesis of polyacetals via cationic ring-opening polymerization (CROP). researchgate.netrsc.org This process is initiated by cationic species, such as strong protic acids (e.g., triflic acid) or Lewis acids, which activate the monomer towards nucleophilic attack. rsc.orgorientjchem.org The polymerization of cyclic acetals is prone to side reactions, particularly the formation of cyclic oligomers. researchgate.netrsc.org The propagation can proceed through two primary mechanisms: the Activated Chain End (ACE) mechanism and the Activated Monomer (AM) mechanism. researchgate.netacs.org

In the Activated Chain End (ACE) mechanism, the growing polymer chain possesses a reactive, ionic species at its end, typically a tertiary oxonium ion. acs.orgacs.org This active chain end directly attacks a neutral monomer molecule, incorporating it into the polymer chain and regenerating the active site at the new chain end.

The CROP of cyclic acetals proceeding via the ACE mechanism is notably susceptible to intramolecular transacetalization, or "backbiting," where the active chain end attacks an acetal (B89532) linkage within its own chain. This process leads to the formation of cyclic oligomers and broadens the molecular weight distribution of the resulting polymer. researchgate.net

The Activated Monomer (AM) mechanism offers a pathway to mitigate the formation of cyclic byproducts that is common in the ACE mechanism. researchgate.netrsc.org In the AM mechanism, the catalyst (typically a protic acid) protonates a monomer molecule, activating it for nucleophilic attack. acs.orgacs.org The growing polymer chain remains neutral, typically possessing a terminal hydroxyl group, which acts as the nucleophile. acs.org This hydroxyl-terminated chain attacks the protonated, activated monomer, leading to ring-opening and chain extension. researchgate.net The proton is then transferred to another monomer molecule, continuing the polymerization cycle.

This mechanism is favored by the presence of a protic initiator, such as a diol (e.g., ethylene (B1197577) glycol), which provides the initial nucleophilic hydroxyl groups. rsc.orgresearchgate.net By keeping the concentration of the highly reactive oxonium ion chain ends low, the AM mechanism significantly reduces the extent of backbiting and cyclization. researchgate.netrsc.org

Table 1: Comparison of ACE and AM Polymerization Mechanisms for Dioxolanes

| Feature | Activated Chain End (ACE) Mechanism | Activated Monomer (AM) Mechanism |

| Active Species | Ionic (oxonium ion) at the growing polymer chain end. acs.orgacs.org | Protonated monomer. acs.orgacs.org |

| Propagating Chain | Carries a positive charge. | Neutral, typically with a hydroxyl end-group. acs.org |

| Nucleophile | Neutral monomer molecule. | Hydroxyl end-group of the polymer chain. researchgate.net |

| Key Side Reaction | High propensity for "backbiting" leading to cyclic oligomers. researchgate.net | Reduced cyclization due to lower concentration of ionic chain ends. rsc.org |

| Typical Conditions | Initiated by Lewis or protic acids. | Initiated by a protic acid in the presence of a hydroxyl-containing compound (e.g., alcohol, diol). rsc.orgresearchgate.net |

Several factors critically influence the rate and outcome of 1,3-dioxolane ring-opening reactions.

Catalyst Type and Concentration : Both Brønsted acids (e.g., triflic acid) and Lewis acids are effective catalysts for ring-opening. rsc.orgorganic-chemistry.org Acid-exchanged montmorillonite (B579905) clays (B1170129), such as Maghnite-H+, have also been demonstrated as effective solid acid catalysts. orientjchem.org The reaction rate and polymerization yield often increase with higher catalyst concentration, as this leads to a greater number of initiating active sites. orientjchem.org

Initiator/Chain Transfer Agent : In cationic ROP, the presence and nature of an initiator, such as a diol, can shift the mechanism from ACE to the more controlled AM pathway. researchgate.net The ratio of monomer to initiator is a key parameter for controlling the molecular weight of the resulting polymer. researchgate.net

Monomer Structure : Substituents on the dioxolane ring can affect reactivity. Research on various 1,3-dioxolanes has shown that substituents at the C2-position can significantly hinder polymerization with certain catalysts. researchgate.net The bulky 2,4,4-trimethylpentyl group on the target molecule likely imparts significant steric hindrance, which could influence polymerization kinetics.

Solvent : The choice of solvent can impact the kinetics and composition of the products formed during polymerization. researchgate.net

Temperature and Conversion : Higher reaction temperatures can increase reaction rates but may also promote side reactions. In polymerization, increasing the monomer conversion can lead to a greater fraction of cyclic structures, in line with the Jacobson–Stockmayer theory. researchgate.netrsc.org

Cationic Ring-Opening Polymerization (ROP) Mechanisms for Dioxolanes

Hydrolytic Stability and Degradation Mechanisms of Acetal Functional Groups

The acetal functional group is the defining feature of 2-(2,4,4-trimethylpentyl)-1,3-dioxolane, and its stability is a central aspect of the compound's chemical behavior.

Acetal linkages exhibit significant stability in neutral to strongly basic environments. libretexts.orglibretexts.org They are unreactive towards many common nucleophiles and bases. libretexts.orgmasterorganicchemistry.com However, this stability is lost under acidic conditions. The hydrolysis of acetals to regenerate the parent carbonyl compound and diol is a reversible process readily catalyzed by aqueous acid. libretexts.orglibretexts.org

The mechanism for acid-catalyzed hydrolysis is the microscopic reverse of acetal formation:

Protonation : An oxygen atom of the acetal is protonated by an acid, converting one of the alkoxy groups into a good leaving group (an alcohol). libretexts.orgmasterorganicchemistry.com

Cleavage : The C-O bond cleaves, and the alcohol is eliminated, forming a resonance-stabilized oxocarbenium ion.

Nucleophilic Attack : A water molecule acts as a nucleophile and attacks the carbocation. libretexts.org

Deprotonation : The resulting protonated intermediate (a hemiacetal) loses a proton to form the neutral hemiacetal. libretexts.orgmasterorganicchemistry.com

Repeat : The second hydroxyl group of the hemiacetal is then protonated, leading to the elimination of the second alcohol molecule and formation of the protonated carbonyl group, which is then deprotonated to yield the final carbonyl compound.

This acid sensitivity is a key property of polymers containing acetal linkages (polyacetals), making them susceptible to degradation in acidic environments. rsc.org This characteristic is being explored for creating acid-sensitive degradable materials. rsc.org The rate of hydrolysis is influenced by factors such as pH, temperature, and the presence of water.

Table 2: Summary of Acetal Functional Group Stability

| Condition | Stability | Reactivity/Degradation Pathway |

| Aqueous Acid (e.g., H₃O⁺) | Unstable | Hydrolysis to the corresponding aldehyde/ketone and alcohol/diol. libretexts.orglibretexts.org |

| Neutral (e.g., water) | Stable | Generally unreactive. libretexts.orglibretexts.org |

| Basic (e.g., NaOH, NaBH₄) | Stable | Generally unreactive towards bases and nucleophiles. libretexts.orgmasterorganicchemistry.com |

pH-Dependent Degradation of Polyacetals

Polyacetals, polymers containing repeating acetal units, are known for their pH-sensitive nature. While specific degradation studies on polymers derived from 2-(2,4,4-trimethylpentyl)-1,3-dioxolane are not extensively documented, the general principles of polyacetal degradation are directly applicable. These polymers are stable at physiological pH (around 7.4) but undergo rapid hydrolysis in mildly acidic environments. nih.gov This pH-dependent degradation is a result of the acid-catalyzed cleavage of the acetal linkages in the polymer backbone. nih.gov

The rate of degradation is significantly influenced by the ambient pH. For instance, a representative polyacetal might show minimal loss of molecular weight at pH 7.4 over several days, whereas at pH 5.5, the same polymer could experience a substantial decrease in molecular weight within hours. nih.gov This property is crucial in applications like drug delivery systems, where a stable carrier at physiological pH is required to release its payload in the acidic microenvironment of tumors or endosomes. The degradation of polyacetals ultimately yields small, non-toxic molecules, such as diols and aldehydes, which can be easily cleared from a biological system. nih.gov

Abiotic Hydrolysis Pathways of Acetal Linkages

The abiotic hydrolysis of the acetal linkage in 2-(2,4,4-trimethylpentyl)-1,3-dioxolane is a classic example of a specific acid-catalyzed reaction. beilstein-journals.org In neutral or alkaline aqueous solutions, the dioxolane ring is generally stable. organic-chemistry.org However, in the presence of an acid, the reaction is initiated by the protonation of one of the oxygen atoms in the dioxolane ring. beilstein-journals.org

Table 1: Factors Influencing Acetal Hydrolysis Rate

| Factor | Effect on Hydrolysis Rate | Rationale |

|---|---|---|

| pH | Rate increases significantly as pH decreases. | The reaction is acid-catalyzed; higher H+ concentration accelerates the initial protonation step. beilstein-journals.org |

| Temperature | Rate increases with temperature. | Provides the necessary activation energy for the reaction to proceed. |

| Substituents | Electron-donating groups at the acetal carbon can stabilize the oxocarbenium ion, potentially increasing the rate. Steric hindrance can decrease the rate. | Electronic effects influence the stability of the key intermediate, while steric factors can impede the approach of the catalyst and water. |

Deprotection Strategies for Dioxolane Derivatives

The 1,3-dioxolane group is widely used in organic synthesis as a protecting group for aldehydes and ketones due to its stability towards bases, nucleophiles, and reducing agents. organic-chemistry.orgnih.gov The removal, or deprotection, of this group from a molecule like 2-(2,4,4-trimethylpentyl)-1,3-dioxolane is typically achieved under acidic conditions, effectively reversing the formation reaction. wikipedia.orgscielo.br

A variety of reagents and conditions can be employed for this purpose, allowing for chemoselective deprotection in complex molecules. The choice of method often depends on the sensitivity of other functional groups present in the substrate.

Table 2: Common Deprotection Methods for 1,3-Dioxolanes

| Reagent/Condition | Description | Selectivity/Features |

|---|---|---|

| Aqueous Acid (e.g., HCl, H₂SO₄, TFA) | The most common method, involving treatment with a dilute aqueous solution of a strong acid. | Highly effective but can affect other acid-sensitive groups. organic-chemistry.org |

| Lewis Acids (e.g., Er(OTf)₃, Ce(OTf)₃) | Catalyzes the cleavage of acetals under mild conditions, often in wet organic solvents like nitromethane. | Offers high chemoselectivity, tolerating other acid-labile groups. organic-chemistry.org |

| Iodine in neutral conditions | A catalytic amount of iodine in a solvent like acetone (B3395972) or dichloromethane (B109758) can efficiently cleave acetals. | Very mild and tolerates a wide range of functional groups, including double bonds and tert-butyl ethers. organic-chemistry.org |

| NaBArF₄ in water | Sodium tetrakis(3,5-trifluoromethylphenyl)borate acts as a catalyst for deprotection in water at moderate temperatures. | Allows for rapid deprotection under relatively neutral conditions. organic-chemistry.orgwikipedia.org |

| Transacetalization | Treatment with acetone and an acid catalyst shifts the equilibrium to form acetone dimethyl ketal and the deprotected aldehyde. | A mild method, useful when aqueous conditions are to be avoided. organic-chemistry.org |

Transacetalization Reactions of 1,3-Dioxolane Structures

Transacetalization is a reaction in which an acetal exchanges its alcohol or carbonyl component with another. For a 1,3-dioxolane like 2-(2,4,4-trimethylpentyl)-1,3-dioxolane, this typically involves reacting it with a different diol in the presence of an acid catalyst. This process is an equilibrium-driven reaction where the dioxolane ring opens and can reform with the new diol.

This reaction is particularly useful for the synthesis of new acetals that may be difficult to prepare directly. researchgate.net For example, reacting 2-(2,4,4-trimethylpentyl)-1,3-dioxolane with a different 1,2- or 1,3-diol under acidic conditions would lead to the formation of a new cyclic acetal derived from 3,5,5-trimethylhexanal (B1630633) and the added diol. researchgate.netresearchgate.net The efficiency of the reaction can be controlled by manipulating the reaction conditions, such as removing one of the products (e.g., ethylene glycol) by distillation to drive the equilibrium forward. Catalysts like zirconium tetrachloride have been shown to be highly efficient for such transformations under mild conditions. organic-chemistry.org

Structural Characterization and Spectroscopic Analysis of 2 2,4,4 Trimethylpentyl 1,3 Dioxolane and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules, offering detailed insight into the connectivity and stereochemistry of 1,3-dioxolane (B20135) systems. Both Carbon-13 (¹³C) and Proton (¹H) NMR are routinely employed to characterize these cyclic acetals.

Carbon-13 NMR spectroscopy provides direct evidence of the number of non-equivalent carbon atoms in a molecule. docbrown.info In 1,3-dioxolane derivatives, the chemical shifts of the ring carbons are particularly diagnostic. The carbon atom at the 2-position (the acetal (B89532) carbon), flanked by two oxygen atoms, is the most deshielded and typically resonates in the range of δ 95-110 ppm. chemicalbook.comchemicalbook.com The specific shift is influenced by the nature of the substituent at this position. The two carbons of the ethylene (B1197577) glycol moiety (C4 and C5) are more shielded and appear further upfield, generally between δ 60-75 ppm. researchgate.net

The substituent on the C2 carbon significantly affects the chemical shift of C2. For instance, the presence of an alkyl group like the 2,4,4-trimethylpentyl group results in a chemical shift within the expected range for 2-alkyl-1,3-dioxolanes. The chemical shifts for the carbons within the substituent itself will fall into the standard aliphatic region (δ 10-60 ppm). huji.ac.iloregonstate.edu

In routine ¹³C NMR spectra, which are typically proton-decoupled, spin-spin coupling between adjacent carbon atoms is not observed due to the low natural abundance (1.1%) of the ¹³C isotope. huji.ac.ilcompoundchem.com Consequently, each unique carbon atom appears as a single sharp line, simplifying the spectrum. cienotes.com

| Carbon Position | Typical Chemical Shift Range (δ, ppm) | Influencing Factors |

| C2 (Acetal Carbon) | 95 - 110 | Nature of the C2-substituent |

| C4, C5 (Ring Carbons) | 60 - 75 | Ring substitution and stereochemistry |

| Alkyl Substituent | 10 - 60 | Standard aliphatic substituent effects |

This table presents typical ¹³C NMR chemical shift ranges for carbons in 2-substituted-1,3-dioxolane systems.

Proton (¹H) NMR spectroscopy is crucial for determining the relative stereochemistry in substituted dioxolanes, such as distinguishing between cis and trans diastereomers. nih.gov The protons on the dioxolane ring exhibit characteristic chemical shifts and coupling patterns. The proton at C2 typically appears as a triplet or multiplet, with its chemical shift influenced by the C2-substituent. The protons at C4 and C5, which form an -OCH₂CH₂O- system, often present as a complex multiplet. docbrown.infochemicalbook.com

In 2,4-disubstituted 1,3-dioxolanes, the relative orientation of the substituents (cis or trans) can be determined by analyzing the coupling constants (J-values) between protons on the ring and through Nuclear Overhauser Effect (NOE) experiments. researchgate.netgoogle.com For example, the magnitude of the coupling constant between H2 and H4 can provide information about the dihedral angle between these protons, which differs for cis and trans isomers. cdnsciencepub.com NOE spectroscopy can reveal through-space proximity between protons; an NOE enhancement between the proton at C2 and a proton on the C4 substituent would suggest they are on the same side of the ring (a cis relationship).

When a 1,3-dioxolane derivative is chiral, determining its absolute configuration (R or S) requires specialized NMR techniques. This is achieved by converting the pair of enantiomers into a pair of diastereomers, which are distinguishable by NMR. researchgate.netresearchgate.net Two common methods are the use of chiral derivatizing agents (CDAs) and chiral solvating agents (CSAs). acs.orgresearchgate.net

Chiral Derivatizing Agents (CDAs): A chiral substrate is reacted with an enantiomerically pure CDA (e.g., Mosher's acid) to form a covalent bond, producing two diastereomers. cas.cz These diastereomers will have distinct ¹H and ¹³C NMR spectra, allowing for their differentiation and, by analyzing the chemical shift differences, the assignment of the absolute configuration of the original chiral center. researchgate.net

Chiral Solvating Agents (CSAs): A chiral substrate is dissolved in a solution containing an enantiomerically pure CSA. nih.gov The CSA forms weak, transient diastereomeric complexes with each enantiomer through non-covalent interactions like hydrogen bonding or π-π stacking. unipi.it This association creates a different magnetic environment for each enantiomer, leading to the splitting of NMR signals and enabling the determination of enantiomeric excess and, in some cases, the absolute configuration by comparing the spectra to known standards. acs.orgacs.org

Infrared (IR) and Mass Spectrometry (MS) in Compound Characterization

IR and MS provide complementary data for the structural confirmation of 2-(2,4,4-trimethylpentyl)-1,3-dioxolane. IR spectroscopy identifies key functional groups, while MS provides information on the molecular weight and fragmentation pattern. unimi.it

The IR spectrum of a 1,3-dioxolane is characterized by strong C-O stretching absorptions, which are typical for acetals and ethers. chemicalbook.com A series of strong bands are typically observed in the 1200-1000 cm⁻¹ region, corresponding to the C-O-C stretching vibrations of the cyclic acetal system. capes.gov.br Additionally, C-H stretching vibrations for the alkyl groups will be present in the 3000-2850 cm⁻¹ range. The absence of a strong absorption band in the carbonyl region (around 1700 cm⁻¹) confirms the conversion of the parent aldehyde to the acetal. pressbooks.pub

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

| 2960 - 2850 | C-H Stretch | Alkyl (CH₃, CH₂, CH) |

| 1200 - 1000 | C-O Stretch | Cyclic Acetal (C-O-C) |

This table shows characteristic IR absorption bands for 1,3-dioxolane derivatives.

Mass spectrometry, particularly with electron ionization (EI), provides the molecular weight and structural information through fragmentation analysis. The molecular ion peak (M⁺) for 2-(2,4,4-trimethylpentyl)-1,3-dioxolane would confirm its molecular formula. The fragmentation of 1,3-dioxolanes is often characterized by the loss of the substituent at the C2 position or cleavage of the ring. A prominent fragment ion in 2-substituted 1,3-dioxolanes is often the [M-R]⁺ ion, resulting from the cleavage of the bond between C2 and its substituent. nist.gov For the title compound, this would correspond to the loss of the 2,4,4-trimethylpentyl radical. Other characteristic fragments can arise from the breakdown of the dioxolane ring itself. unimi.itnist.gov

Conformational Analysis of 1,3-Dioxolane Rings

The five-membered 1,3-dioxolane ring is not planar. cdnsciencepub.com It adopts puckered conformations to relieve torsional strain associated with the eclipsed C-C and C-O bonds that would exist in a planar structure. datapdf.com

The 1,3-dioxolane ring is highly flexible and exists in a dynamic equilibrium between various non-planar conformations. datapdf.com The two most commonly discussed conformations are the "envelope" (Cₛ symmetry), where one atom is out of the plane of the other four, and the "half-chair" or "twist" (C₂ symmetry), where two atoms are displaced on opposite sides of a plane formed by the other three. cdnsciencepub.comdatapdf.com The energy barrier between these conformations is low, leading to rapid interconversion at room temperature through a process known as pseudorotation.

The presence of substituents on the ring influences the conformational equilibrium. Bulky substituents will preferentially occupy positions that minimize steric interactions. In 2-substituted dioxolanes like 2-(2,4,4-trimethylpentyl)-1,3-dioxolane, the substituent at C2 can adopt either a pseudo-axial or pseudo-equatorial orientation depending on the specific ring pucker. The conformational preference is a subtle balance of steric and electronic effects within the flexible five-membered ring system. datapdf.comacs.org

Influence of Substituents on Ring Geometry and Conformational Dynamics

The 1,3-dioxolane ring is a five-membered heterocycle characterized by significant conformational flexibility. Unlike the more rigid six-membered 1,3-dioxane (B1201747) ring, which strongly prefers a chair conformation, the 1,3-dioxolane ring exists as a dynamic equilibrium of various conformers. The two most commonly discussed conformations are the "envelope" (C_s symmetry), where one atom is out of the plane of the other four, and the "half-chair" (C_2 symmetry), where two atoms are displaced on opposite sides of a plane formed by the other three. The energy barrier between these forms is low, leading to a process of rapid conformational interconversion known as pseudorotation.

For 2-substituted 1,3-dioxolanes, the substituent's steric bulk is a primary determinant of the preferred conformation. While the energy differences between diastereoisomers in many 2-alkyl-substituted 1,3-dioxolanes are often small (typically in the range of 0.2-0.7 kcal/mol), indicating a high degree of flexibility, the presence of a sterically demanding group can introduce specific steric interactions that restrict pseudorotation and stabilize a particular conformer.

The 2-(2,4,4-trimethylpentyl) group is a large, sterically hindered substituent. While specific experimental data for 2-(2,4,4-trimethylpentyl)-1,3-dioxolane is not extensively documented in the literature, its conformational behavior can be inferred from studies on analogues bearing other bulky alkyl groups at the C2 position, such as tert-butyl or isopropyl. Research has shown that such bulky substituents introduce significant steric strain, which can dictate the ring's geometry.

Studies on various 2-alkyl-1,3-dioxolanes reveal that increasing the steric bulk of the substituent generally leads to a more defined minimum-energy conformation. This is because a large group will preferentially occupy a position that minimizes non-bonded interactions with the rest of the ring, particularly with the protons at C4 and C5.

Spectroscopic methods, especially Nuclear Magnetic Resonance (NMR), are powerful tools for elucidating the conformational preferences of these molecules. ¹H and ¹³C NMR chemical shifts and coupling constants are sensitive to the dihedral angles and the spatial orientation of atoms within the ring. For instance, the chemical shift of the acetal proton at C2 is particularly indicative of its environment and the ring's conformation.

The table below presents typical ¹³C NMR chemical shift data for the C2 carbon in a series of 2-substituted 1,3-dioxolanes, illustrating the effect of the substituent.

| Substituent at C2 | ¹³C Chemical Shift (δ) for C2 (ppm) |

|---|---|

| -H (1,3-Dioxolane) | 95.3 |

| -CH₃ (2-Methyl-1,3-dioxolane) | 101.8 |

| -CH(CH₃)₂ (2-Isopropyl-1,3-dioxolane) | 108.7 |

| -C(CH₃)₃ (2-tert-Butyl-1,3-dioxolane) | 112.1 |

| -C₁₄H₂₉ (2-Tetradecyl-1,3-dioxolane) | 104.1 |

The data indicates a downfield shift for the C2 carbon as the steric bulk of the alkyl substituent increases from methyl to tert-butyl. This trend reflects changes in the electronic environment and geometry at the acetal carbon, influenced by the substituent. The extremely bulky 2,4,4-trimethylpentyl group would be expected to follow this trend, likely resulting in a C2 chemical shift comparable to or greater than that of the tert-butyl analogue. This large group would significantly restrict the conformational freedom of the 1,3-dioxolane ring, likely forcing it into a conformation that minimizes steric hindrance between the substituent and the ring atoms.

The conformational free energy differences (ΔG°) between diastereomeric forms of substituted 1,3-dioxolanes provide quantitative insight into the influence of substituents.

| Compound (2,4-disubstituted-1,3-dioxolane) | Favored Isomer | -ΔG° (kcal/mol) |

|---|---|---|

| 2-Methyl-4-methyl | cis | 0.47 |

| 2-Ethyl-4-methyl | cis | 0.42 |

| 2-Isopropyl-4-methyl | cis | 0.31 |

| 2-tert-Butyl-4-methyl | trans | >2.5 |

As shown in the table for 2,4-disubstituted analogues, smaller alkyl groups at C2 (methyl, ethyl, isopropyl) result in a small preference for the cis isomer. However, the sterically demanding tert-butyl group dramatically shifts the equilibrium to favor the trans isomer, where the bulky group can adopt a pseudo-equatorial orientation, minimizing steric interactions. This reversal highlights a critical point: when steric hindrance becomes sufficiently large, it overrides the subtle electronic and steric preferences observed with smaller substituents. Given that the 2,4,4-trimethylpentyl group is even larger than a tert-butyl group, it would be expected to exert an even stronger preference for a conformation that places it in the least sterically crowded position, thus profoundly influencing the ring's geometry and locking it into a less dynamic state.

Theoretical and Computational Investigations on 2 2,4,4 Trimethylpentyl 1,3 Dioxolane Chemistry

Potential Approaches for Quantum Chemical Calculations

Should research be undertaken, quantum chemical calculations, likely employing Density Functional Theory (DFT), would be a primary tool. Methods such as B3LYP with basis sets like 6-31G(d,p) are commonly used to predict a variety of molecular properties. These could include the optimization of the molecule's geometry, calculation of its electronic structure, and determination of properties such as dipole moment, molecular orbital energies (HOMO/LUMO), and the electrostatic potential map. Such calculations would provide foundational insights into the molecule's intrinsic stability and potential sites for electrophilic or nucleophilic attack, thereby predicting its reactivity.

Framework for Reaction Mechanism Studies

To investigate the reaction mechanisms of 2-(2,4,4-Trimethylpentyl)-1,3-dioxolane, for instance, in hydrolysis or oxidation, computational modeling would be invaluable. Researchers would typically map the potential energy surface of a proposed reaction. This involves locating the structures of transition states and intermediates. By calculating the energy barriers (activation energies) for different potential pathways, the most likely reaction mechanism can be elucidated. The Intrinsic Reaction Coordinate (IRC) method is often used to confirm that a calculated transition state correctly connects the reactants and products.

Advanced Applications of 1,3 Dioxolane Chemistry in Research and Development

Role of Dioxolanes as Protecting Groups for Carbonyl Functionalities in Complex Organic Synthesis

In the realm of complex organic synthesis, the selective transformation of one functional group in the presence of others is a fundamental challenge. Carbonyl groups, found in aldehydes and ketones, are highly reactive and often require temporary protection to prevent unwanted reactions. utsouthwestern.edu The 1,3-dioxolane (B20135) moiety serves as a robust and widely used protecting group for carbonyls. wikipedia.orgthieme-connect.de The formation of 2-(2,4,4-Trimethylpentyl)-1,3-dioxolane is achieved through the acid-catalyzed reaction of 2,4,4-trimethylpentanal (B103174) with ethylene (B1197577) glycol. organic-chemistry.orgchemicalbook.com

This transformation converts the reactive aldehyde into a cyclic acetal (B89532), which is stable under a wide range of conditions where an unprotected aldehyde would react, including exposure to bases, organometallic reagents (like Grignard or organolithium reagents), and reducing agents such as lithium aluminum hydride. utsouthwestern.eduwikipedia.orgthieme-connect.de The steric bulk of the 2,4,4-trimethylpentyl group can influence the rate of both formation and cleavage of the dioxolane, a factor that can be exploited in synthetic design. Deprotection, or the removal of the dioxolane group to regenerate the original aldehyde, is typically accomplished under mild acidic aqueous conditions, leveraging the lability of the acetal linkage to acid-catalyzed hydrolysis. wikipedia.orgorganic-chemistry.orgnih.gov This stability profile makes dioxolanes like 2-(2,4,4-Trimethylpentyl)-1,3-dioxolane invaluable tools for chemists in the multi-step synthesis of pharmaceuticals, natural products, and other complex organic molecules. nih.gov

Monomers and Building Blocks for Polymeric Materials

The precise structure of 2-(2,4,4-Trimethylpentyl)-1,3-dioxolane makes it an interesting candidate as a monomer or building block in polymer chemistry, particularly for creating materials with built-in degradability.

Design and Synthesis of Degradable Polymers Incorporating Acetal Linkages

There is a growing demand for polymers that can degrade under specific conditions to mitigate environmental impact and for applications in biomedical fields like drug delivery. google.comrsc.org The acetal bond within the 1,3-dioxolane ring is susceptible to cleavage under mildly acidic conditions. nih.govgoogle.com By incorporating monomers containing this functionality, such as a derivative of 2-(2,4,4-Trimethylpentyl)-1,3-dioxolane, into a polymer backbone, scientists can create materials that are stable at neutral or physiological pH but break down in acidic environments. google.comnih.gov

The synthesis of such polymers can be achieved through various polymerization techniques. nih.govresearchgate.net The resulting polyacetals degrade into smaller, non-polymeric molecules upon exposure to an acidic trigger. nih.govnih.gov The large, hydrophobic 2,4,4-trimethylpentyl side chain would significantly influence the physical properties of the resulting polymer, such as increasing its hydrophobicity and affecting its glass transition temperature and solubility. These characteristics can be tuned by copolymerizing the dioxolane monomer with other monomers to achieve desired material properties. rsc.org

Development of Sequence-Controlled Polymers with Tunable Degradability Functions

Recent advances in polymer chemistry have enabled the synthesis of sequence-controlled polymers, where monomers are arranged in a precise, predefined order along the polymer chain. nih.govnih.gov This level of control, mimicking the structure of biopolymers like proteins, allows for the creation of "smart" materials with highly specific functions. nih.govresearchgate.net

By strategically placing a monomer based on 2-(2,4,4-Trimethylpentyl)-1,3-dioxolane at specific, predetermined positions within a polymer chain, it is possible to engineer precise cleavage points. rsc.org This allows for the development of polymers with tunable degradability, where the rate and location of degradation can be controlled. nih.govrsc.org For instance, a block copolymer could be designed where one block contains the acid-labile acetal units, allowing for selective degradation of that segment while leaving the rest of the polymer intact. rsc.org This approach is highly valuable for applications requiring programmed release of encapsulated agents or for creating materials that undergo controlled structural changes in response to a specific stimulus. acs.org

Intermediates in the Synthesis of Specialty Chemicals

Beyond its role as a simple protecting group, 2-(2,4,4-Trimethylpentyl)-1,3-dioxolane functions as a key intermediate in the synthesis of specialty chemicals. By masking the reactivity of the 2,4,4-trimethylpentanal aldehyde, it allows for chemical modifications to be performed on other parts of a precursor molecule. silverfernchemical.comriverlandtrading.com Once the desired transformations are complete, the aldehyde can be easily regenerated via acid-catalyzed hydrolysis. wikipedia.org

This strategy is crucial in the production of fine chemicals where multiple functional groups are present. For example, if a molecule contained both an aldehyde and an ester, and only the ester needed to be reduced, the aldehyde could first be protected as its 1,3-dioxolane derivative. The ester could then be reduced with a strong hydride agent without affecting the protected aldehyde. Subsequent deprotection would yield the desired hydroxy-aldehyde, a specialty chemical that would be difficult to synthesize otherwise. wikipedia.org The use of dioxolane intermediates is a common tactic in the synthesis of pharmaceuticals, agrochemicals, and other high-value chemical products. nih.govsilverfernchemical.comorganic-chemistry.org

Utilization in Fragrance and Flavor Compound Research

Aldehydes are important components of many fragrances, but they can be unstable and prone to oxidation, which can alter their scent profile over time. dermaviduals.deresearchgate.net Acetals and ketals are frequently used in the fragrance industry as more stable precursors, or "pro-fragrances." semanticscholar.orggoogle.com These compounds are less volatile and more resistant to degradation than their parent carbonyl compounds. semanticscholar.org

2-(2,4,4-Trimethylpentyl)-1,3-dioxolane can be explored as such a pro-fragrance. google.com Upon application to a surface, such as skin or fabric, slow hydrolysis of the acetal, triggered by ambient moisture or the slight acidity of the skin, would gradually release the parent aldehyde, 2,4,4-trimethylpentanal. This controlled release provides a longer-lasting and more consistent scent experience. dermaviduals.desemanticscholar.org The specific odor of the parent aldehyde would determine the ultimate application, but the use of the dioxolane form offers a method for enhancing the stability and longevity of the fragrance. researchgate.netsemanticscholar.org

Applications as Solvents and Chemical Additives in Industrial and Laboratory Processes

1,3-Dioxolane and its derivatives are recognized for their utility as aprotic solvents. slchemtech.comnbinno.comicspecialties.com They possess a desirable combination of properties, including good solvency for a range of organic compounds, resins, and polymers, and miscibility with water and other organic solvents. chemicalbook.comsilverfernchemical.comslchemtech.com

2-(2,4,4-Trimethylpentyl)-1,3-dioxolane, with its substantial nonpolar alkyl group, would be expected to be an effective solvent for nonpolar substances like oils, fats, and waxes. chemicalbook.com The polar ether linkages of the dioxolane ring provide some polar character, making it a versatile solvent for various applications. nbinno.com In industrial settings, such compounds can be used in formulations for coatings, adhesives, and inks, where they help to dissolve resins and control viscosity. silverfernchemical.comicspecialties.com They can also be employed as cleaning agents for degreasing or removing polymeric residues. riverlandtrading.comicspecialties.com Furthermore, dioxolanes can act as stabilizers for chlorinated solvents and as components in electrolyte formulations for lithium batteries. silverfernchemical.comslchemtech.comnbinno.com

Q & A

Q. What are the optimal synthetic routes for 2-(2,4,4-Trimethylpentyl)-1,3-dioxolane, and how can reaction conditions be optimized?

Methodological Answer: Synthesis of 1,3-dioxolane derivatives typically involves acid-catalyzed transacetalization or cyclization of diols with ketones/aldehydes. For example, transacetalization using glycols and carbonyl compounds under acidic conditions (e.g., HCl or H₂SO₄) is a common approach . Optimization parameters include:

- Catalyst selection : Protic acids (e.g., p-toluenesulfonic acid) or Lewis acids (e.g., BF₃·Et₂O) to enhance reaction efficiency.

- Solvent system : Polar aprotic solvents (e.g., THF) improve solubility of hydrophobic alkyl groups.

- Temperature : Reactions often proceed at reflux (80–120°C) to balance reaction rate and byproduct formation.

- Purification : Column chromatography or distillation to isolate the product from unreacted precursors .

Q. How can researchers characterize the purity and structural integrity of 2-(2,4,4-Trimethylpentyl)-1,3-dioxolane?

Methodological Answer: Key analytical techniques include:

- NMR spectroscopy :

- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., C₁₃H₂₄O₂ would show [M+H]⁺ at m/z 236.18) .

- Thermogravimetric analysis (TGA) : Assess thermal stability and decomposition thresholds (>150°C for most dioxolanes) .

Advanced Research Questions

Q. What computational methods are effective in predicting the reactivity of 2-(2,4,4-Trimethylpentyl)-1,3-dioxolane in Diels-Alder reactions?

Methodological Answer: Density Functional Theory (DFT) calculations are critical for predicting reactivity:

- HOMO-LUMO analysis : Determine orbital energy gaps (ΔE) between the dioxolane (dienophile) and dienes. For example, a ΔE of ~7 eV indicates moderate reactivity, as seen in similar furan-derived dioxolanes .

- Transition-state modeling : Identify steric hindrance from the 2,4,4-trimethylpentyl group, which may slow reaction kinetics .

- Solvent effects : PCM (Polarizable Continuum Model) simulations predict solvent interactions, favoring non-polar media for bulky substrates .

Q. How can contradictory data on the compound’s stability under varying pH and temperature conditions be resolved?

Methodological Answer: Contradictions arise from differing experimental setups. To address this:

- Controlled degradation studies :

- pH-dependent stability : Use buffered solutions (pH 2–12) and monitor decomposition via HPLC. Dioxolanes are prone to acid-catalyzed ring-opening (e.g., hydrolysis to diols) .

- Temperature ramps : Isothermal TGA or DSC identifies decomposition thresholds (e.g., stability up to 150°C in inert atmospheres) .

- Cross-validate with spectroscopic data : FT-IR tracking of C-O-C bond cleavage (loss of ~1100 cm⁻¹ peak) confirms degradation pathways .

Q. What role does 2-(2,4,4-Trimethylpentyl)-1,3-dioxolane play in surfactant aggregation studies, and how is this analyzed experimentally?

Methodological Answer: The compound’s amphiphilic structure (polar dioxolane ring + hydrophobic alkyl chain) makes it a candidate for micelle formation:

- Critical micelle concentration (CMC) determination : Conductivity or surface tension measurements identify CMC thresholds. Fluorescence probes (e.g., pyrene) quantify aggregation behavior .

- Contradiction resolution : Discrepancies in CMC values may arise from impurities or solvent polarity. Purify via recrystallization and test in controlled solvents (e.g., water:ethanol mixtures) .

- Dynamic Light Scattering (DLS) : Measures micelle size distribution (e.g., 5–20 nm diameter for similar dioxolanes) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.